molecular formula C18H16F3N5O B2707537 1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1448135-35-0

1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2707537
CAS No.: 1448135-35-0
M. Wt: 375.355
InChI Key: INCNVZCVPPQZNW-UHFFFAOYSA-N
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Description

1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a pyrazole ring, a pyridine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Attachment of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an amine or alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, which might affect its chemical reactivity and biological activity.

    1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of a trifluoromethyl group, potentially altering its properties.

    1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom, which might influence its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in 1-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can significantly impact its chemical and biological properties. This group is known for enhancing metabolic stability, lipophilicity, and binding affinity in drug molecules, making this compound potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

1-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c19-18(20,21)14-1-3-15(4-2-14)24-17(27)23-10-12-26-11-7-16(25-26)13-5-8-22-9-6-13/h1-9,11H,10,12H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCNVZCVPPQZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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